molecular formula C9H8N2O2 B12982978 Methyl 5-cyano-2-methylnicotinate

Methyl 5-cyano-2-methylnicotinate

Cat. No.: B12982978
M. Wt: 176.17 g/mol
InChI Key: QIJONXJHDAGKHE-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methylnicotinate: is an organic compound with the molecular formula C9H8N2O2 It is a derivative of nicotinic acid and features a cyano group at the 5-position and a methyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for Methyl 5-cyano-2-methylnicotinate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-cyano-2-methylnicotinate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the cyano group.

Mechanism of Action

The exact mechanism of action of Methyl 5-cyano-2-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Uniqueness: Methyl 5-cyano-2-methylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyano group at the 5-position and methyl group at the 2-position make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

methyl 5-cyano-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13-2)3-7(4-10)5-11-6/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJONXJHDAGKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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